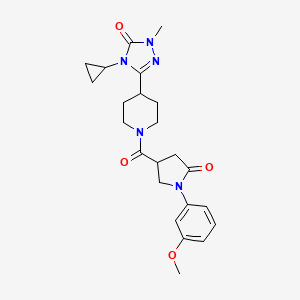

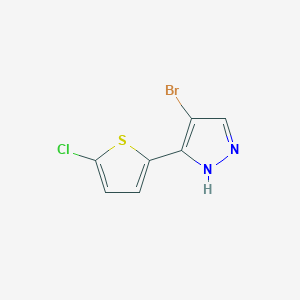

![molecular formula C18H27Br2NO3 B2577829 1-[3-(2,4-Dibromofenoxi)-2-hidroxipropil]-2,2,6,6-tetrametilpiperidin-4-ol CAS No. 946278-75-7](/img/structure/B2577829.png)

1-[3-(2,4-Dibromofenoxi)-2-hidroxipropil]-2,2,6,6-tetrametilpiperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated compounds often involves the use of brominating agents such as bromine or N-bromosuccinimide . The specific synthesis pathway would depend on the structure of the target compound.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Terapia Anticáncer

Este compuesto ha demostrado potencial para su uso en terapia contra el cáncer . Se encontró que inducia la apoptosis en las líneas celulares a valores de IC50 entre 1,61 y 2,95 μM después de 72 horas . La citotoxicidad en las líneas celulares alcanzó el 50%, mientras que las células mononucleares de sangre periférica normales (PBMNC) de donantes sanos apenas se vieron afectadas .

Tratamiento de la Leucemia Mieloide Aguda (AML)

El compuesto mostró un valor de IC50 3,2 veces menor en las células leucémicas primarias (AML) en comparación con las PBMNC de donantes sanos . Esto sugiere que podría ser un posible tratamiento para la AML.

Inhibición del Virus de la Hepatitis C (VHC)

Se ha encontrado que el compuesto inhibe el Virus de la Hepatitis C (VHC) . Esto sugiere que podría utilizarse en el desarrollo de fármacos antivirales.

Actividad Antibacteriana

El compuesto ha mostrado una potente actividad antibacteriana in vitro . Podría ser una posible molécula de referencia para el desarrollo de fármacos, especialmente contra cepas de MRSA, S. aureus sensible a la meticilina (MSSA), VRE y Enterococcus sensibles a la vancomicina (VSE) .

Disuación contra el Pez Globo

El compuesto ha mostrado una fuerte disuación contra el pez globo generalista Canthigaster solandri . Esto sugiere que podría utilizarse en el desarrollo de repelentes marinos ecológicos.

Inhibición de Cepas Bacterianas y Fóngicas Patógenas Ambientales y Humanas

El compuesto ha mostrado una potente inhibición contra cepas bacterianas y fóngicas patógenas ambientales y humanas . Esto sugiere que podría utilizarse en el desarrollo de nuevos agentes antimicrobianos.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens .

Mode of Action

It has been suggested that similar compounds might act by inhibiting complex ii in the mitochondrial electron transport chain .

Biochemical Pathways

It is likely that the compound affects the pathways related to the mitochondrial electron transport chain, given its suggested mode of action .

Action Environment

Similar compounds have been found to exhibit selective growth inhibitory activity against cancer cells adapted to nutrient starvation .

Análisis Bioquímico

Biochemical Properties

1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with bromodiphenyl ethers, which are compounds containing two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group . These interactions are essential for its biochemical activity and influence its role in metabolic processes.

Cellular Effects

1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens . This compound’s ability to affect cell signaling and gene expression makes it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit complex II in the mitochondrial electron transport chain, potentially favoring apoptosis . This inhibition is a key aspect of its molecular mechanism and contributes to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The compound’s stability and degradation rates are crucial for understanding its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol vary with different dosages in animal models. Studies have shown that there are threshold effects observed at certain dosages, as well as toxic or adverse effects at high doses . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolic activity. For instance, it has been found to modulate calcium channel activity, which is an important aspect of its metabolic function . These interactions are vital for understanding the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol within cells and tissues involve various transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall biochemical activity.

Subcellular Localization

1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol exhibits specific subcellular localization patterns. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.

Propiedades

IUPAC Name |

1-[3-(2,4-dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27Br2NO3/c1-17(2)8-13(22)9-18(3,4)21(17)10-14(23)11-24-16-6-5-12(19)7-15(16)20/h5-7,13-14,22-23H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLDVXVFWMNYBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1CC(COC2=C(C=C(C=C2)Br)Br)O)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)

![methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2577752.png)

![ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate](/img/structure/B2577756.png)

![4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B2577757.png)

![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)

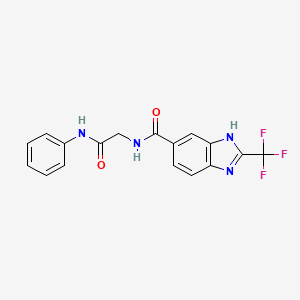

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)

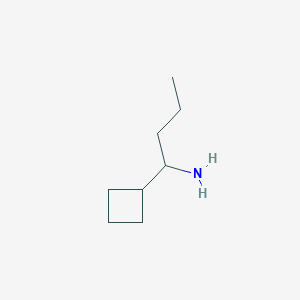

![(2E)-N-benzyl-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enamide](/img/structure/B2577764.png)

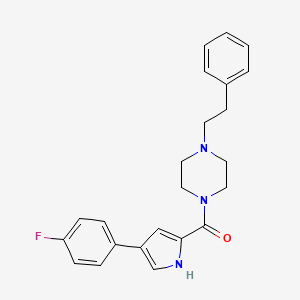

![N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2577765.png)